molecular formula C7H9NO3 B1626875 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione CAS No. 67852-27-1

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

Cat. No.: B1626875
CAS No.: 67852-27-1
M. Wt: 155.15 g/mol
InChI Key: MEZFDLNHBQSENG-UHFFFAOYSA-N
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Description

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a spirocyclic compound featuring a unique bicyclic structure where two four-membered rings share a single atom (spiro junction). The 1-oxa (oxygen) and 3-aza (nitrogen) heteroatoms are positioned in distinct rings, with dione groups (two ketone functionalities) at positions 2 and 2. This structure confers rigidity and specific electronic properties, making it a scaffold of interest in medicinal chemistry, particularly for targeting ion channels like TRPM8 . Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol .

Preparation Methods

Laboratory Synthesis Methods

β-Keto Ester and Amine Condensation

A foundational approach to synthesizing 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione involves the reaction of β-keto esters with amines under catalytic conditions. This method leverages the nucleophilic properties of amines and the electrophilic carbonyl groups of β-keto esters to form the spirocyclic core.

Reaction Mechanism :
The β-keto ester (e.g., ethyl acetoacetate) reacts with a primary amine (e.g., methylamine) in the presence of a Brønsted or Lewis acid catalyst. The amine attacks the keto group, leading to imine formation, followed by intramolecular cyclization to generate the spiro structure. Dehydration and oxidation steps finalize the formation of the 1-oxa-3-aza moiety.

Optimization Parameters :

  • Catalyst Selection : Lewis acids such as zinc chloride (ZnCl₂) or copper(II) sulfate (CuSO₄) are commonly employed to accelerate imine formation and cyclization.
  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates.
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and thermal degradation risks.

Yield Considerations :
Bench-scale reactions report yields ranging from 45% to 68%, depending on the steric and electronic properties of the amine and β-keto ester substrates. For instance, bulkier amines (e.g., cyclohexylamine) exhibit reduced yields due to steric hindrance during cyclization.

Metal-Catalyzed Oxidative Cyclization

Building on methodologies developed for related spiro compounds, metal-catalyzed oxidative cyclization has been adapted for this compound synthesis. This approach is particularly effective for introducing the oxygen and nitrogen heteroatoms into the spiro framework.

Key Steps :

  • Amide Formation : A hydroxyl-substituted aniline (e.g., 4-aminophenol) reacts with α-hydroxy acids (e.g., glycolic acid) via carbodiimide-mediated coupling to form a hydroxyamide intermediate.
  • Oxidative Cyclization : The hydroxyamide undergoes oxidation using bis(acetoxy)iodobenzene (PhI(OAc)₂) in the presence of a copper(I) catalyst (e.g., Cu[(CH₃CN)₄ClO₄]), leading to intramolecular cyclization and formation of the spirocyclic dione.

Catalyst Performance :

Catalyst Yield (%) Reaction Time (h)
Cu[(CH₃CN)₄ClO₄] 72 6
Rh₂(OAc)₄ 75 5
Mn(OAc)₂ <5 12

Copper catalysts are preferred for their cost-effectiveness and reduced environmental impact compared to rhodium-based systems.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes throughput and reproducibility, often employing continuous flow reactors to overcome limitations of batch processing.

Advantages Over Batch Methods :

  • Enhanced Heat Transfer : Precise temperature control minimizes side reactions (e.g., over-oxidation).
  • Scalability : Milligram-to-kilogram production is achievable without re-optimization.
  • Safety : Reduced volumes of hazardous intermediates (e.g., iodobenzene derivatives) are present in the system at any given time.

Operational Parameters :

Parameter Optimal Range
Residence Time 30–90 minutes
Temperature 70–90°C
Pressure 1–3 atm

Advanced Purification Strategies

Post-synthesis purification is critical for achieving pharmaceutical-grade purity (>99.5%). Industrial protocols combine multiple techniques:

Crystallization :

  • Solvent Pairing : Sequential use of methanol (for primary crystallization) and ethyl acetate (for recrystallization) removes residual catalysts and by-products.
  • Cooling Gradient : Gradual cooling from 50°C to 4°C over 12 hours maximizes crystal yield and purity.

Chromatography :

  • Preparative HPLC : C18 reverse-phase columns with acetonitrile/water gradients resolve diastereomers and regioisomers.
  • Ion Exchange : Weak cation exchange resins (e.g., Amberlite IRC-50) capture unreacted amine starting materials.

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

Emerging strategies utilize MCRs to construct the spirocyclic core in a single pot, reducing synthetic steps and improving atom economy.

Representative Protocol :

  • Reactants : Trimethoxybenzene, isobutyraldehyde, and acetonitrile.
  • Conditions : Concentrated H₂SO₄ catalysis at 0–5°C for 24 hours.
  • Outcome : Forms the spiro framework via concurrent cyclization and dehydration, with yields up to 52%.

Limitations :

  • Regioselectivity : Electron-deficient aldehydes (e.g., nitrobenzaldehydes) favor para-substitution, but steric effects can lead to mixed regioisomers.
  • Acid Sensitivity : Base-labile functional groups are incompatible with the strongly acidic reaction medium.

Enzymatic Synthesis

Preliminary studies explore lipase-catalyzed dynamic kinetic resolutions to access enantiomerically pure spiro compounds.

Case Study :

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic spirocyclic ester.
  • Result : 98% enantiomeric excess (ee) achieved via selective acetylation of the (R)-enantiomer.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
β-Keto Ester Condensation 68 95 Moderate 12.50
Oxidative Cyclization 75 98 High 8.20
MCRs 52 90 Low 18.75

Oxidative cyclization emerges as the most balanced approach, offering high yields and scalability at moderate cost.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is primarily used as a building block for synthesizing more complex organic molecules. Its spirocyclic structure allows for diverse modifications, making it valuable in the development of new chemical entities.

Reactivity and Functionalization
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include:

  • Oxidation: Hydrogen peroxide, potassium permanganate
  • Reduction: Lithium aluminum hydride, sodium borohydride
  • Substitution: Halogenated compounds, nucleophiles like amines or thiols

The major products formed from these reactions depend on specific reagents and conditions used in the synthesis process.

Biological Applications

Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting its potential utility in treating infectious diseases.

Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies show that it may influence apoptotic pathways in cancer cells, warranting further exploration for therapeutic applications against specific cancer types.

Mechanism of Action
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various physiological effects.

Medical Applications

Pharmaceutical Intermediate
Ongoing research explores the potential of this compound as a pharmaceutical intermediate in drug development. Its unique structural features may contribute to the design of novel therapeutic agents targeting various diseases.

Industrial Applications

Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals and materials with unique properties. Its versatility in chemical synthesis makes it a valuable component in developing new materials for various applications.

Case Studies

Case Study 1: Antimicrobial Activity
In a study evaluating antimicrobial properties, derivatives of 1-Oxa-3-azaspiro[4.4]nonane were synthesized and tested against various bacterial strains. Results indicated that specific modifications significantly enhanced antimicrobial potency compared to the parent compound.

Case Study 2: Anticancer Efficacy
Another study focused on the anticancer potential of derivatives demonstrated that certain substitutions led to increased cytotoxicity against human cancer cell lines (e.g., HeLa cells). The most active compounds significantly increased apoptosis markers while exhibiting low toxicity towards normal cells.

Mechanism of Action

The mechanism of action of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Substitution Variants

1,3-Diazaspiro[4.4]nonane-2,4-dione

  • Structure : Replaces the 1-oxa group with a second nitrogen (1,3-diaza).
  • The diaza substitution may enhance hydrogen-bonding interactions but reduce metabolic stability due to increased basicity .
  • Synthesis: Prepared via cyclization of 1-aminocyclopentane-1-carboxylic acid derivatives .

1-Oxa-4-thiaspiro[4.4]nonane

  • Structure : Substitutes the 3-aza group with sulfur (4-thia).
  • Properties: The thia group increases lipophilicity (logP) and may alter pharmacokinetics. For example, 1-Oxa-4-thiaspiro[4.4]nonane (CAS: 176-38-5) has a molecular weight of 144.23 g/mol and distinct reactivity due to sulfur’s polarizability .

1,3,7-Triazaspiro[4.4]nonane-2,4-dione

  • Structure : Incorporates a third nitrogen in the pyrrolidine ring.
  • Activity : Exhibits antimicrobial properties, highlighting the impact of additional heteroatoms on biological targeting .

Ring Size and Bicyclic Analogues

9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione

  • Structure: A bicyclic (non-spiro) dione with a methoxy-substituted bridge.
  • Activity : Demonstrates strong binding to fungal proteins (e.g., cellobiose dehydrogenase: ΔG = −38.2 kcal/mol) and anti-inflammatory effects, suggesting broader therapeutic applications compared to spiro derivatives .

3-Azabicyclo[3.3.1]nonane-2,4-dione

  • Structure : A bicyclic compound with a single nitrogen atom.
  • Applications : Studied for solid-state conformational stability, relevant to crystallography and material science .

Pharmacological and Biochemical Comparisons

TRPM8 Antagonism

  • 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione derivatives (e.g., compound 44 in WO2015136947) show potent TRPM8 inhibition (IC₅₀ < 10 nM), making them candidates for pain and cancer therapy. The central phenyl ring in these derivatives allows for diverse substitutions (e.g., pyridine, indole) to optimize activity .

Antimicrobial and Antifungal Activity

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives exhibit antimicrobial activity, while 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione targets fungal enzymes (e.g., glucanase: ΔG = −8.4 kcal/mol). The spiro scaffold’s rigidity enhances target selectivity compared to flexible linear analogues .

Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) logP
This compound 153.18 Not reported 0.95*
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione 230.26 Not reported 2.31*
1-Oxa-4-thiaspiro[4.4]nonane 144.23 Not reported 1.78*

*Predicted using computational tools.

Biological Activity

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione is a unique spirocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds characterized by the presence of both nitrogen and oxygen atoms within its structure, which contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to a range of biological effects. The specific mechanisms may vary depending on the target and the context of use, but generally involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds with similar structural motifs have demonstrated efficacy against bacterial strains and fungi, suggesting that the spirocyclic framework is crucial for bioactivity .

2. Anticancer Properties
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Notably:

  • IC50 Values : Compounds derived from this structure have shown low IC50 values against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.08 µM against MDA-MB-231 cells .
Cell LineCompoundIC50 (µM)
A54911b0.18
MDA-MB-23111h0.08
HeLa11k0.14

These results indicate that modifications to the core structure can enhance anticancer activity.

Case Studies

Several case studies have highlighted the synthesis and evaluation of derivatives of this compound:

Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of spirocyclic compounds based on this scaffold and evaluated their biological activities. The study found that specific substitutions on the spirocyclic ring significantly influenced both antimicrobial and anticancer activities .

Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on establishing a SAR for derivatives of this compound. This research revealed that introducing different functional groups could enhance selectivity for cancer cell lines while reducing toxicity in normal cells .

Properties

IUPAC Name

1-oxa-3-azaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)11-6(10)8-5/h1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZFDLNHBQSENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511619
Record name 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67852-27-1
Record name 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione
1-Oxa-3-azaspiro[4.4]nonane-2,4-dione

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